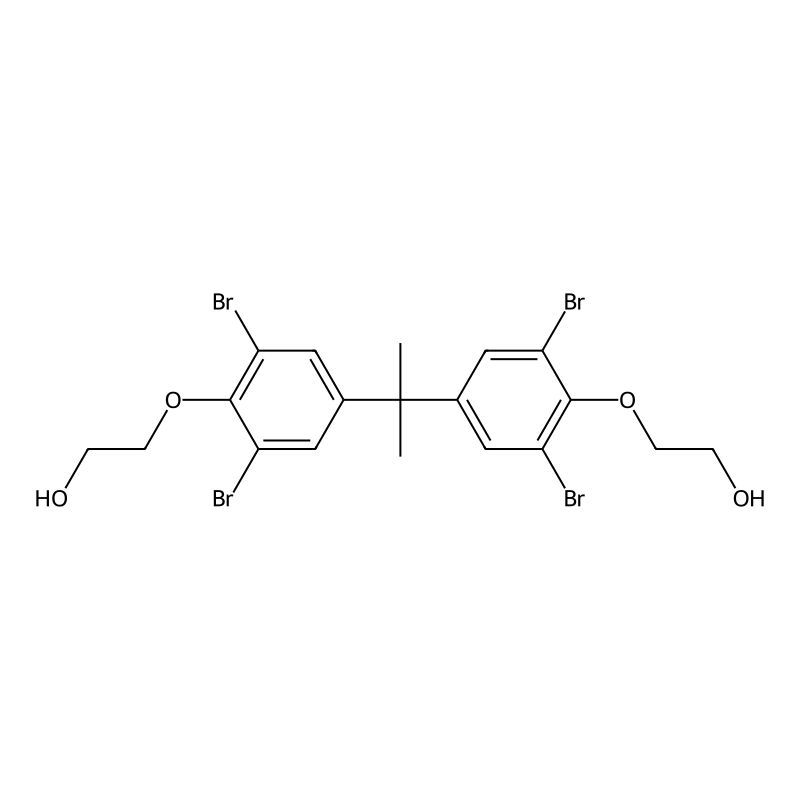4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Characterization:
4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol], also known as tetrabromobisphenol A bis(2-hydroxyethyl) ether (TBBPE), is a synthetic organic compound. Research has been conducted on the development of efficient and sustainable methods for its synthesis. For instance, a study published in the journal "Green Chemistry" explored the use of microwave irradiation as a cleaner and faster alternative to conventional heating methods for TBBPE synthesis [].
Environmental Research:
TBBPE is an emerging environmental contaminant due to its widespread use in various industrial applications. Research efforts are directed towards understanding its environmental fate and potential ecological risks. Studies have investigated its presence in various environmental compartments, including water, sediment, and biota, and explored its persistence, bioaccumulation potential, and potential effects on aquatic organisms [, ].
Analytical Methods:
Developing sensitive and reliable analytical methods is crucial for monitoring TBBPE in environmental samples. Research has focused on the development and validation of analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for TBBPE detection and quantification in various environmental matrices [, ].
4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] is a synthetic organic compound known for its flame-retardant properties. Its molecular formula is C19H20Br4O4, and it has a molar mass of approximately 631.98 g/mol. The compound features a complex structure characterized by two dibromophenoxyethyl groups attached to a central isopropylidene moiety. It is often referred to as tetrabromobisphenol A bis(2-hydroxyethyl) ether, highlighting its brominated nature and its application in fire safety materials.
This compound is typically a colorless to pale yellow liquid with a density around 1.81 g/cm³ and has limited solubility in common solvents like DMSO and methanol .
- Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles, which may alter the compound's properties and applications.
- Dehydrohalogenation: Under certain conditions, the compound can lose hydrogen bromide, leading to the formation of alkenes.
- Esterification: The hydroxyl groups can react with acids to form esters, which may enhance its utility in different applications.
These reactions are significant for modifying the compound's functionality in various chemical environments.
The synthesis of 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] typically involves:
- Bromination of Phenol: Starting with phenolic compounds, bromination introduces bromine atoms at specific positions on the aromatic ring.
- Ether Formation: The reaction of dibromophenol derivatives with epichlorohydrin or similar reagents leads to the formation of ether linkages.
- Condensation Reaction: The final step often involves condensing the dibromophenol ether with acetone or isopropylidene derivatives to yield the final product.
These steps highlight the complexity of synthesizing this compound while ensuring high purity and yield .
4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] is primarily used as a flame retardant in various materials:
- Polymers: It is incorporated into plastics and textiles to enhance fire resistance.
- Coatings: The compound is used in coatings for electronic devices and construction materials.
- Environmental Testing: It serves as a reference standard for environmental monitoring due to its persistence and potential bioaccumulation .
Interaction studies involving 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] have focused on its behavior in biological systems and environmental contexts:
- Bioaccumulation Potential: Research indicates that this compound may bioaccumulate in aquatic organisms, raising concerns about its ecological impact.
- Endocrine Disruption: Studies have shown potential interactions with thyroid hormone pathways, necessitating further investigation into its long-term effects on wildlife and human health .
Several compounds share structural similarities with 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol], including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tetrabromobisphenol A | C12H8Br4O2 | Widely used flame retardant |
| Bisphenol A | C15H16O2 | Known for endocrine-disrupting properties |
| Decabromodiphenyl ether | C12Br10O | Another common flame retardant |
Uniqueness: What sets 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] apart is its specific combination of brominated phenolic structures and the presence of hydroxyl groups that allow for diverse applications in both industrial settings and environmental monitoring. Its unique structural configuration contributes to its effectiveness as a flame retardant while also posing potential risks associated with brominated compounds.
Physical Description
XLogP3
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 44 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 43 of 44 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
General Manufacturing Information
Ethanol, 2,2'-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxy]]bis-: ACTIVE
T - indicates a substance that is the subject of a final TSCA section 4 test rule.








